Cas no 2138247-52-4 (2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione)
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 2138247-52-4
- 2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
- EN300-740754
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- Inchi: 1S/C7H15N3O2S/c1-2-9-6-7-5-8-3-4-10(7)13(9,11)12/h7-8H,2-6H2,1H3
- InChI Key: WIQQUXVTPWFQNV-UHFFFAOYSA-N
- SMILES: S1(N(CC)CC2CNCCN12)(=O)=O
Computed Properties
- Exact Mass: 205.08849790g/mol
- Monoisotopic Mass: 205.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 61Ų
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-740754-0.05g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
| Enamine | EN300-740754-0.1g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
| Enamine | EN300-740754-0.25g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
| Enamine | EN300-740754-0.5g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
| Enamine | EN300-740754-1.0g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
| Enamine | EN300-740754-2.5g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 | |
| Enamine | EN300-740754-5.0g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
| Enamine | EN300-740754-10.0g |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione |
2138247-52-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 |
2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
Introduction to 2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione (CAS No. 2138247-52-4)
The compound 2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione (CAS No. 2138247-52-4) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including a thiadiazole and piperazine moiety, endows this compound with unique chemical and biological properties that make it a promising candidate for further exploration.
At the core of the compound's structure lies the hexahydro scaffold, which contributes to its stability and flexibility. This bicyclic system is further embellished with an ethyl substituent at the 2-position, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The thiadiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antiviral activities. When combined with the piperazine ring, which is frequently found in central nervous system (CNS) drugs due to its ability to modulate neurotransmitter activity, the compound exhibits a dual-action profile that is particularly intriguing.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies suggest that 2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione may exhibit inhibitory effects on enzymes involved in inflammatory pathways. This aligns with the growing interest in developing novel anti-inflammatory agents that can mitigate chronic inflammatory diseases without the side effects associated with traditional NSAIDs.
In addition to its potential therapeutic applications, this compound has been explored as a scaffold for designing novel bioactive molecules. The structural complexity of [1,2,5]thiadiazolo[2,3-a]piperazine core allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For instance, introducing additional substituents or altering the ring size could lead to derivatives with enhanced potency or selectivity for specific biological targets.
The synthesis of 2-ethyl-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione presents both challenges and opportunities for synthetic chemists. The construction of the thiadiazole-piperazine bridge requires careful control of reaction conditions to ensure high yield and purity. However, recent reports have highlighted innovative synthetic strategies that have improved the accessibility of this motif. These advancements not only facilitate the production of this compound but also pave the way for synthesizing related derivatives more efficiently.
From a biological perspective, the potential of CAS No. 2138247-52-4 as a lead compound has been validated through in vitro studies. Initial assays have demonstrated its ability to modulate key signaling pathways involved in neurodegenerative diseases. The piperazine moiety's interaction with serotonin receptors has been particularly noteworthy, suggesting that this compound could be repurposed for conditions such as depression or anxiety disorders. Furthermore, preliminary toxicity studies indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further development.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like [1,2,5]thiadiazolo[2,3-a]piperazine derivatives. By leveraging large datasets and predictive models, researchers can now rapidly screen thousands of compounds for their potential biological activity. This high-throughput approach has identified several analogs of CAS No. 2138247-52-4 that show even greater efficacy in preclinical models.
The future prospects for this compound are promising indeed. Ongoing research aims to elucidate its mechanism of action at a molecular level and explore its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and eventually bring new treatments to patients suffering from various diseases.
In conclusion,[CAS No: 2138247-52-4] stands as a testament to the power of heterocyclic chemistry in addressing complex biomedical challenges. Its unique structure and multifaceted biological activities make it a valuable asset in the pharmaceutical arsenal. As research continues to uncover new applications and refine synthetic methodologies,[this compound] will undoubtedly play a significant role in shaping the future of drug development.
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